molecular formula C11H16O4 B14533958 6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate CAS No. 62644-55-7

6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate

Cat. No.: B14533958
CAS No.: 62644-55-7
M. Wt: 212.24 g/mol
InChI Key: BOHBUQCFLFIXDJ-UHFFFAOYSA-N
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Description

6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate is a chemical compound belonging to the class of heterocyclic compounds known as pyranones. These compounds are characterized by a six-membered ring containing one oxygen atom and a ketone group. The presence of the butyl group and the acetate ester makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For example, the reaction of butyl-substituted acetoacetate with an appropriate aldehyde under acidic conditions can lead to the formation of the desired pyranone ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as chiral phosphine-copper iodide, can enhance the enantioselectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of oxidative stress, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate is unique due to the presence of both the butyl group and the acetate ester, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and potential interactions with biological targets.

Properties

CAS No.

62644-55-7

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(6-butyl-5-oxo-2H-pyran-2-yl) acetate

InChI

InChI=1S/C11H16O4/c1-3-4-5-10-9(13)6-7-11(15-10)14-8(2)12/h6-7,10-11H,3-5H2,1-2H3

InChI Key

BOHBUQCFLFIXDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)C=CC(O1)OC(=O)C

Origin of Product

United States

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